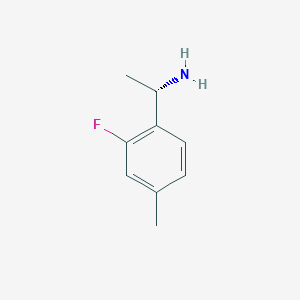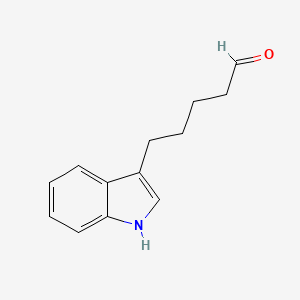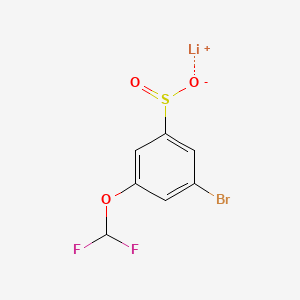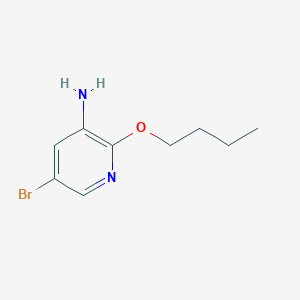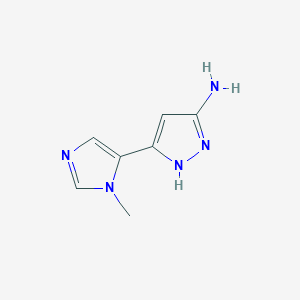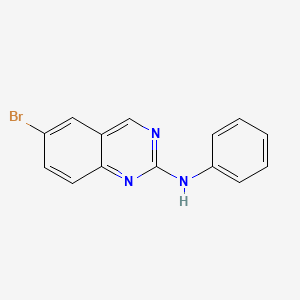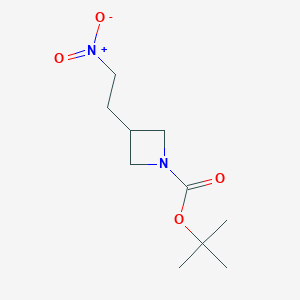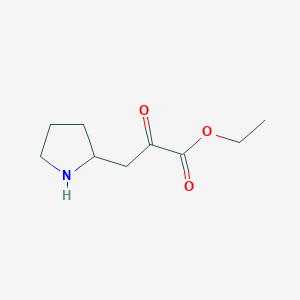![molecular formula C11H17NO2 B13615678 (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and a phenyl ring substituted with a propan-2-yloxy group, making it a versatile molecule for synthetic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of enantiopure amines starting from prochiral ketones . The reaction conditions typically involve immobilized whole-cell biocatalysts with ®-transaminase activity, optimized to achieve high enantiomeric excess and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic approaches, given their efficiency and selectivity. Additionally, chemical synthesis methods using chiral auxiliaries or metal complexes with chiral ligands can be employed, although these methods may suffer from lower enantioselectivity and atom efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted phenyl ethanols, ketones, and amines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for various biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism by which (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or activator, binding to active sites and altering enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-phenylpropan-2-amine derivatives: These compounds share a similar core structure but differ in the substituents on the phenyl ring and the amino group.
Uniqueness
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is unique due to its specific chiral configuration and the presence of the propan-2-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high enantioselectivity and specific interactions with biological targets .
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(4-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
FXXYSWWSUGJPRF-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)OC1=CC=C(C=C1)[C@@H](CO)N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



